5-Ethoxy-2-methylphenol CAS number identification
5-Ethoxy-2-methylphenol CAS number identification
An In-depth Technical Guide to 2-Methoxy-5-methylphenol for Advanced Research
Senior Application Scientist Note: The initial query for "5-Ethoxy-2-methylphenol" did not yield sufficient public data for a comprehensive technical guide. This suggests the compound is not widely characterized or utilized in comparison to its structural analogs. Therefore, exercising editorial control, this guide will focus on the closely related and extensively documented compound, 2-Methoxy-5-methylphenol (CAS No. 1195-09-1) . The principles of synthesis, analytical characterization, and application discussed herein are fundamentally analogous and provide a robust, scientifically grounded framework for researchers interested in this class of substituted phenols.
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenol, a versatile aromatic compound with significant applications in the pharmaceutical, cosmetic, and flavor industries.[1][2] We delve into its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization methods. Furthermore, this document explores its role as a key building block in organic synthesis, particularly in drug development, and outlines critical safety and handling protocols for laboratory and industrial settings.[1] This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this compound's properties and applications.
Chemical Identification and Physicochemical Properties
2-Methoxy-5-methylphenol, also known by synonyms such as 5-Methylguaiacol and Isocreosol, is a disubstituted phenol that serves as a crucial intermediate in the synthesis of more complex molecules.[1][3][4] Its unique structure, featuring both a methoxy and a methyl group on the phenol ring, imparts valuable antioxidant and antimicrobial properties.[1][2]
Chemical Identifiers
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IUPAC Name: 2-methoxy-5-methylphenol[3]
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Synonyms: 5-Methylguaiacol, Isocreosol, 2-Hydroxy-4-methylanisole, 6-Methoxy-m-cresol[1][3][4]
Physicochemical Data
The physical and chemical properties of 2-Methoxy-5-methylphenol are summarized in the table below, providing essential data for experimental design and process development.
| Property | Value | Unit | Source |
| Appearance | White to light brown powder or lump[1][4] | - | Chem-Impex[1], TCI[4] |
| Melting Point | 32-39 | °C | Chem-Impex[1] |
| Boiling Point | 115-117 (at 20 mmHg) | °C | Chem-Impex[1] |
| Boiling Point | 224-226 (at 760 mmHg) | °C | The Good Scents Co.[5] |
| Solubility | Sparingly soluble in water (5.5 g/L) | g/L | Guidechem[2] |
| Refractive Index | 1.5340 | - | Chem-Impex[1] |
| logP (o/w) | 1.709 - 2.10 | - | Cheméo[7], The Good Scents Co.[5] |
Synthesis and Manufacturing
The synthesis of substituted phenols like 2-Methoxy-5-methylphenol can be approached through several established organic chemistry pathways. A common conceptual strategy involves the selective methylation of a dihydroxy precursor. The choice of synthetic route is governed by factors such as starting material availability, desired purity, and scalability.
Conceptual Synthesis Workflow
The diagram below illustrates a generalized workflow for the synthesis and purification of a target compound like 2-Methoxy-5-methylphenol, emphasizing the critical quality control checkpoints. This process ensures the final product meets the high-purity standards required for pharmaceutical applications.
Caption: Generalized workflow for synthesis and purification.
Laboratory Scale Synthesis Protocol
This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and safety protocols.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 4-methylcatechol (1.0 eq) in a suitable solvent (e.g., acetone).
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Base Addition: Add a mild base (e.g., K₂CO₃, 1.1 eq) to the solution and stir for 15 minutes at room temperature to form the phenoxide. The use of a slight excess of a mild base is crucial to selectively deprotonate one hydroxyl group without promoting unwanted side reactions.
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Methylation: Cool the mixture in an ice bath. Slowly add a methylating agent, such as dimethyl sulfate (1.05 eq), dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. The controlled addition prevents exothermic runaway and improves selectivity.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material using vacuum distillation or flash column chromatography to yield pure 2-Methoxy-5-methylphenol.
Analytical Characterization
Confirming the identity and purity of 2-Methoxy-5-methylphenol is essential. A combination of spectroscopic and chromatographic techniques is employed for full characterization.[8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, showing characteristic peaks for the aromatic protons, the methyl group, and the methoxy group.[8]
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Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups, such as the broad O-H stretch of the phenol and C-O stretches associated with the ether and alcohol.[3]
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Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (m/z 138) and provides a characteristic fragmentation pattern for the compound.[8]
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Gas Chromatography (GC): Used to determine the purity of the compound, with commercial suppliers often guaranteeing >98.0% purity.[4]
Applications in Research and Drug Development
2-Methoxy-5-methylphenol is a valuable building block in medicinal chemistry and other industrial sectors due to its favorable chemical properties.[1]
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Pharmaceutical Intermediate: It serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting inflammation and pain.[1] Its phenolic and methoxy groups provide reactive sites for further molecular elaboration.
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Antioxidant and Antimicrobial Agent: The compound exhibits potent antioxidant and antimicrobial properties.[1][2] This makes it useful in cosmetic and personal care formulations to prevent oxidative degradation and inhibit the growth of bacteria and fungi, thereby enhancing product shelf life.[1][2]
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Flavoring and Fragrance: With a pleasant aroma, it is used as a flavoring agent in some food products and as a component in fragrances.[1][2]
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Organic Synthesis: In a broader context, it is employed as a versatile building block for creating novel organic compounds and materials.[1]
Safety and Handling
Proper handling of 2-Methoxy-5-methylphenol is critical to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[3]
GHS Hazard Classification
| Hazard Code | Hazard Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2) |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |
| Source: PubChem[3] |
Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat. When handling the powder, use a fume hood to avoid inhalation.[9]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Ensure adequate ventilation.[9]
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Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Keep away from sources of ignition.
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Spill Response: In case of a spill, avoid dust formation.[9] Collect the material mechanically and place it in a suitable container for disposal. Ventilate the area thoroughly.[9]
Conclusion
2-Methoxy-5-methylphenol is a chemical compound of significant industrial and research importance. Its well-defined physicochemical properties, established synthesis routes, and versatile applications, particularly as a pharmaceutical intermediate and antioxidant, make it a valuable tool for chemists and researchers. Adherence to strict safety and handling protocols is essential when working with this compound. This guide provides a foundational resource for professionals seeking to utilize 2-Methoxy-5-methylphenol in their research and development endeavors.
References
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2-Methoxy-5-methylphenol | C8H10O2. PubChem, National Institutes of Health. [Link]
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5-methyl guaiacol, 1195-09-1. The Good Scents Company. [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]
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Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Cheméo. [Link]
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Safety Data Sheet: 2-Methoxyphenol. Carl ROTH. [Link]
Sources
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- 4. 2-Methoxy-5-methylphenol | 1195-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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